[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine
Overview
Description
The compound [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two nitrogen atoms. The presence of a bromine atom and an ethyl group attached to the pyrazole ring, along with dimethylamine, suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring followed by functionalization at specific positions on the ring. For example, the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, a related compound, has been reported with good yields and characterized spectroscopically . Although the exact synthesis of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine is not detailed in the provided papers, similar synthetic routes could be employed, such as halogenation and subsequent amination reactions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with the potential for various intermolecular interactions. For instance, the X-ray structure characterization of related compounds has shown that they can crystallize in the monoclinic P21/c space group, with the crystal packing stabilized by hydrogen bonds and π-interactions . These interactions are energetically significant and contribute to the stability of the molecular structure.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For example, 2-Hydroxypyrazolo[1,5-a]pyridine, a related compound, can undergo nitrosation, nitration, and bromination at specific positions on the ring . These reactions can be used to further functionalize the pyrazole ring and modify the compound's properties. The presence of a bromine atom in [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine suggests that it could also participate in similar reactions, potentially acting as a precursor for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the presence of dimethylamine could affect the compound's basicity, solubility, and reactivity. The bromine atom could make the compound amenable to nucleophilic substitution reactions. The spectroscopic properties, such as NMR and UV-Visible spectra, can provide insights into the electronic structure and help confirm the identity of the compound . Additionally, quantum chemical calculations, such as DFT, can predict thermodynamic parameters and reactivity descriptors, which are useful for understanding the stability and potential chemical behavior of the compound .
Scientific Research Applications
Lewis Basicity and Ligand Efficiency
Research by Kleoff et al. (2019) presents efficient syntheses of electron-rich dialkylamino-substituted terpyridines, showcasing their potential as excellent ligands due to their high Lewis basicity. Such compounds, including those related to [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine, could serve as potent ligands in various chemical reactions, offering a pathway to moderate scale preparation without tedious purification processes (Kleoff, Suhr, Sarkar, Zimmer, Reissig, Marín‐Luna, & Zipse, 2019).
Corrosion Inhibition
Wang et al. (2006) conducted a DFT study on bipyrazolic-type organic compounds, including derivatives that structurally resemble [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine, to elucidate their potential activity as corrosion inhibitors. The study highlighted the compounds' efficiency as inhibitors, relating their performance to molecular parameters like the energy gap, electronegativity, and global hardness (Wang, Wang, Wang, Wang, & Liu, 2006).
Nanoparticle Synthesis
Sharma et al. (2015) explored the synthesis of pyrazole-stabilized dinuclear Palladium(II) chalcogenolates from compounds including bis[2-(4-bromopyrazol-1-yl)ethyl] dichalcogenides. This research demonstrated the compounds' utility in forming palladium chalcogenide nanoparticles, highlighting a single-source precursor route for nanoparticle synthesis, which is crucial for applications in catalysis and material science (Sharma, Joshi, Prakash, Sharma, Bhaskar, & Singh, 2015).
Antimicrobial and Anticancer Properties
The study of novel pyrazolopyrimidines derivatives by Rahmouni et al. (2016) for their anticancer and anti-5-lipoxygenase agents showcases the therapeutic potential of pyrazole-based compounds. Although the specific structure of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine is not mentioned, the research indicates a broader interest in pyrazole derivatives for developing new pharmaceutical agents with significant biological activities (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Advanced Material Development
Orzeszko et al. (2004) synthesized adamantylated pyrimidines, demonstrating significant anticancer and antimicrobial properties for certain derivatives. This research underscores the capacity of structurally complex pyrazole derivatives to serve as foundations for developing materials with promising biological activities (Orzeszko, Kazimierczuk, Maurin, Laudy, Starościak, Vilpo, Vilpo, Balzarini, & Orzeszko, 2004).
properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3/c1-10(2)3-4-11-6-7(8)5-9-11/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLATUFKWOFXNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618923 | |
Record name | 2-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine | |
CAS RN |
847818-54-6 | |
Record name | 4-Bromo-N,N-dimethyl-1H-pyrazole-1-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847818-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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